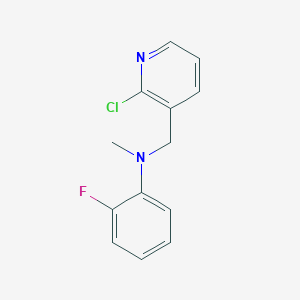
n-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline is an organic compound that features a pyridine ring substituted with chlorine and a fluorinated aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline typically involves the reaction of 2-chloropyridine-3-methanol with 2-fluoro-N-methylaniline. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application .
相似化合物的比较
Similar Compounds
- N-((2-Chloropyridin-3-yl)methyl)-2-(6-methoxynaphthalen-2-yl)propanoate
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Uniqueness
N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline is unique due to the presence of both a fluorinated aniline and a chloropyridine moiety. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .
生物活性
N-((2-Chloropyridin-3-yl)methyl)-2-fluoro-N-methylaniline is a chemical compound classified as an aromatic amine. Its molecular formula is C12H12ClFN2, with a molecular weight of approximately 236.69 g/mol. This compound features a unique structure that includes a pyridine ring substituted with chlorine and fluorine atoms, contributing to its potential biological and pharmacological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
The presence of halogen substituents (chlorine and fluorine) on the aromatic rings significantly influences the reactivity of this compound. These substituents can enhance electrophilic aromatic substitution reactions, which are critical in drug design and development.
Biological Activity
Research indicates that compounds similar to this compound demonstrate a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.
- Anticancer Potential : Similar compounds have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially serving as an inhibitor in various biochemical pathways.
The biological activity of this compound can be attributed to its ability to bind to various biological targets. Studies utilizing techniques such as molecular docking simulations have been essential in elucidating these interactions. For instance, its binding affinity with certain enzymes may lead to the modulation of their activity, influencing metabolic pathways.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Fluoroaniline | C6H6FN | Simple aniline derivative; used in dyes |
| 4-Chloroaniline | C6H6ClN | Intermediate in pharmaceuticals |
| 3-Chloropyridine | C5H4ClN | Building block in organic synthesis |
| This compound | C12H12ClFN2 | Dual halogen substitution enhances reactivity |
The dual halogen substitution in this compound sets it apart from simpler analogs, potentially leading to enhanced biological activity.
Case Studies
- Anticancer Studies : A study investigating the effects of similar compounds on cancer cell lines demonstrated significant inhibition of cell proliferation. The mechanism involved apoptosis induction through caspase activation.
- Antimicrobial Efficacy : In vitro tests showed that derivatives of this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.
属性
分子式 |
C13H12ClFN2 |
|---|---|
分子量 |
250.70 g/mol |
IUPAC 名称 |
N-[(2-chloropyridin-3-yl)methyl]-2-fluoro-N-methylaniline |
InChI |
InChI=1S/C13H12ClFN2/c1-17(12-7-3-2-6-11(12)15)9-10-5-4-8-16-13(10)14/h2-8H,9H2,1H3 |
InChI 键 |
RVVFHSOCSXRIBF-UHFFFAOYSA-N |
规范 SMILES |
CN(CC1=C(N=CC=C1)Cl)C2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















